Octamethylsilsesquioxane
Description
Historical Context and Early Research on Silsesquioxanes
The journey of silsesquioxanes began in 1946 when Scott first identified a compound with the formula (CH₃SiO₁.₅)n. iipseries.org This discovery was a result of the thermolysis of polymeric products from the hydrolysis of methyltrichlorosilane. iipseries.org However, it wasn't until 1955 that the molecular structures of many organosilsesquioxanes were elucidated by Barry and his colleagues using single-crystal X-ray diffraction. iipseries.orgtue.nl Their work revealed the cubic or hexagonal prismatic shapes of these fully condensed molecules. iipseries.orgtue.nl
Early synthesis methods often involved long reaction times and resulted in a mixture of products. tue.nlacs.org A significant step forward came in 1965 when Brown and Vogt developed an improved method for synthesizing both fully and partially condensed silsesquioxanes. iipseries.org Despite these advancements, the synthesis of specific silsesquioxane structures remained a challenge, often requiring days or even months to complete. iipseries.org
Defining the Octamethylsilsesquioxane (Me₈Si₈O₁₂) Core Structure
This compound (Me₈Si₈O₁₂) possesses a highly symmetrical, cage-like structure. oup.com This core is composed of eight silicon atoms situated at the corners of a cube, with oxygen atoms bridging each pair of silicon atoms along the edges. researchgate.net Each silicon atom is also bonded to a methyl group, which extends outwards from the cage. researchgate.net This arrangement results in an inorganic silica-like core and an organic, hydrocarbon-like exterior. wikipedia.org
The molecule often exhibits ideal Oh symmetry. researchgate.net X-ray diffraction studies have been instrumental in determining the precise bond lengths and angles within the OMS structure. iipseries.org The Si-O bond lengths in POSS compounds typically range from 1.60 to 1.63 Å. iipseries.org In its crystalline form, OMS has a rhombohedral crystal structure. researchgate.netnih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Rhombohedral |
| Space Group | R -3 |
| a | 12.4443 Å |
| b | 12.4443 Å |
| c | 13.0384 Å |
| α | 90° |
| β | 90° |
This data is based on the rhombohedral crystal structure of this compound. nih.gov
Significance of POSS and OMS in Nanotechnology and Materials Science
The unique hybrid nature of POSS, with its inorganic core and organic periphery, makes it a valuable building block in nanotechnology and materials science. researchgate.net These nanoscale compounds can be used to create a wide range of inorganic/organic hybrid materials with tailored properties. researchgate.netresearchgate.net The incorporation of POSS into polymers can lead to significant improvements in material properties, including increased thermal stability, enhanced mechanical strength, and improved flame retardancy. wikipedia.orgnih.govtandfonline.com
This compound, in particular, has been investigated for various applications. It can be used as a filler in polymer composites to enhance their properties. materials-science.info For instance, the addition of OMS to polypropylene (B1209903) has been shown to influence the material's crystallization behavior. researchgate.net Furthermore, films containing OMS have demonstrated liquid-repellent properties comparable to those of polytetrafluoroethylene (PTFE). researchgate.netacs.org The ability to modify the surface of materials with OMS opens up possibilities for creating non-fluorinated, liquid-repellent surfaces. researchgate.net
Overview of Research Trajectories for this compound
Current research on this compound is exploring several promising avenues. One area of focus is the development of more efficient and environmentally friendly synthesis methods. For example, microwave-assisted sol-gel reactions have been shown to rapidly produce cubic OMS particles in high yields. oup.comoup.comtcu.ac.jp This method is considered more eco-friendly compared to traditional synthesis routes. oup.com
Another significant research direction involves the use of OMS as a precursor or building block for more complex materials. researchgate.net By functionalizing the methyl groups or the siloxane cage itself, researchers can create a diverse range of POSS derivatives with specific functionalities. iipseries.org These derivatives have potential applications in areas such as catalysis, electronics, and biomedicine. wikipedia.orgresearchgate.netnih.gov For instance, OMS has been investigated as a component in the development of liquid-repellent films and as a nucleating agent in polymers. nih.govresearchgate.net The study of the dynamics of the methyl groups surrounding the OMS cage using techniques like neutron scattering is also providing deeper insights into the behavior of these nanoparticles. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGBGSEJYZNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O12Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893395 | |
| Record name | Octa(methylsilsesquioxane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17865-85-9 | |
| Record name | 1,3,5,7,9,11,13,15-Octamethylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octa(methylsilsesquioxane) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Octamethylsilsesquioxane
Hydrolytic Condensation Approaches for OMS Synthesis
Hydrolytic condensation is a foundational method for synthesizing octamethylsilsesquioxane. This process involves the hydrolysis of precursors followed by condensation reactions. The specific conditions of the reaction, such as the catalyst and solvent system, play a critical role in determining the final product's structure and yield.
Acid-Catalyzed Hydrolysis and Condensation of Methyltriethoxysilane
The acid-catalyzed hydrolysis of methyltriethoxysilane is a classic route to OMS. In this method, hydrochloric acid is often used as a catalyst in a benzene (B151609) solvent. open.ac.uk The reaction is complex, and the nature of the final product is highly dependent on factors such as the amount of water, reaction time, and the specific catalyst and solvent system used. open.ac.uk Under acidic conditions, the hydrolysis rate is accelerated with an increasing number of alkyl substitutions on the silicon atom. unm.edu The mechanism involves the protonation of an OR or OH group attached to the silicon, followed by a bimolecular displacement reaction. unm.edu
Base-Catalyzed Hydrolysis and Condensation
Base-catalyzed hydrolysis of organotrialkoxysilanes provides an alternative pathway for OMS synthesis. In this approach, a hydroxide (B78521) ion directly attacks the silicon atom. unm.eduyoutube.com Unlike acid-catalyzed reactions, the rate of hydrolysis under basic conditions is retarded by an increase in alkyl substitution. unm.edu Base-catalyzed hydrolysis can lead to the formation of either carboxylic acids or amides, depending on the specific reaction conditions. numberanalytics.com The hydrolysis of esters in the presence of a strong base, such as sodium hydroxide, results in the formation of a sodium salt of a carboxylic acid and an alcohol. youtube.com
Role of Water Content, Catalyst, and Solvent Systems in Controlling Condensation
The outcome of the hydrolytic condensation of methyltriethoxysilane is significantly influenced by the reaction conditions. open.ac.uk The amount of water present, the choice of catalyst, and the solvent system all play crucial roles in directing the condensation process and determining the final structure of the silsesquioxane product. open.ac.uk The pH of the reaction medium and the concentration of water are key factors that affect the rates of hydrolysis, condensation, and even dissolution reactions, thereby influencing the structural evolution of the resulting gel. unm.edu Environmentally benign solvent systems, such as water and supercritical fluids, are gaining attention in chemical synthesis due to their non-toxic and non-flammable nature. pitt.edu
Novel and High-Yield Synthetic Routes for Crystalline OMS
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing crystalline this compound. These novel routes aim to improve yields, reduce reaction times, and enhance the purity of the final product.
Microwave-Assisted Sol-Gel Reactions for Rapid Synthesis
Microwave-assisted sol-gel reactions have emerged as a rapid and eco-friendly method for producing cubic this compound. oup.comoup.comtcu.ac.jptcu.ac.jp This technique utilizes microwave irradiation to accelerate the reaction of a precursor like methyltrimethoxysilane (B3422404) with an aqueous basic solution in a solvent such as diglyme (B29089). oup.comoup.comtcu.ac.jptcu.ac.jp The use of microwave heating can significantly shorten reaction times and lead to high yields of crystalline OMS, with reported yields as high as 76%. oup.comresearchgate.netresearchgate.net The formation of cubic particles is attributed to the organization of methyltrimethoxysilane molecules into micelles within the diglyme solvent under microwave irradiation. oup.comoup.comtcu.ac.jpresearchgate.netresearchgate.net Studies have also explored catalyst-free hydrolytic polycondensation of methyltrimethoxysilane under microwave radiation, demonstrating that monomer conversion can be achieved rapidly at moderate temperatures and low power. nih.govresearchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted OMS Synthesis
| Feature | Conventional Heating | Microwave-Assisted |
| Reaction Time | Long | Rapid oup.comoup.comtcu.ac.jptcu.ac.jp |
| Yield | Generally lower | Good yield (e.g., 76%) oup.comresearchgate.netresearchgate.net |
| Product Morphology | Variable | Cubic particles oup.comoup.comtcu.ac.jpresearchgate.netresearchgate.net |
| Mechanism | Standard sol-gel | Micelle formation in diglyme oup.comoup.comtcu.ac.jpresearchgate.netresearchgate.net |
| Environmental Impact | Less eco-friendly | More eco-friendly oup.comoup.comtcu.ac.jp |
Utilizing Cyclosiloxanes as Precursors
An alternative high-yield synthetic route for crystalline this compound involves the use of cyclosiloxanes as precursors. researchgate.net These cyclic silicon-oxygen compounds serve as building blocks in the synthesis of more complex silsesquioxane structures. atamanchemicals.com The process of hydrolytic polycondensation of alkoxy derivatives of cyclosiloxanes can lead to the formation of silsesquioxane macromolecules or silica (B1680970) materials with ordered structures, depending on the reaction conditions. researchgate.netresearchgate.net This method offers a way to create well-defined silsesquioxanes by starting with more complex precursor molecules that can guide the structure of the final product. researchgate.net Cyclosiloxanes are utilized in various applications, including as precursors for the production of silicone polymers. atamanchemicals.com
Advanced Catalytic Systems in OMS Synthesis
Tetrabutylammonium fluoride (B91410) (TBAF) has emerged as a highly effective catalyst for producing octasilsesquioxane cages. researchgate.net It is particularly useful in the controlled hydrolysis and condensation of organotrialkoxysilanes. researchgate.netacs.org The use of TBAF can significantly improve the yields of cage silsesquioxanes compared to other methods. researchgate.net A new, highly efficient method involves using TBAF as an ionic catalyst for the hydrolytic condensation of cyclic 2,4,6,8-tetraalkoxy-2,4,6,8-tetramethylsiloxane, which proceeds under very mild, room-temperature conditions. researchgate.net
The mechanism of TBAF catalysis is multifaceted. The fluoride ion (F⁻) is known to be a potent catalyst for both the hydrolysis and condensation of alkoxysilanes. researchgate.net One proposed pathway suggests that the fluoride ion acts as a base, abstracting a proton from an attacking water molecule, thereby increasing its nucleophilicity. researchgate.net Another view posits that the reaction proceeds via a hypervalent, pentacoordinate silicon-fluoride intermediate, which plays a critical role in the successful condensation process. researchgate.netacs.org This is supported by syntheses using TBAF with scarce water, where the hydrogen bonding between the fluoride ion and water is thought to create a powerful nucleophile that initiates the reaction. open.ac.uk
The reaction of triethoxysilanes with TBAF in the presence of limited water provides a higher-yielding route to substituted octasilsesquioxane cages. researchgate.net TBAF has also been used effectively to catalyze condensation reactions involving incompletely condensed trisilanol-POSS to form the fully condensed cage structure. researchgate.net
Table 1: Research Findings on TBAF-Catalyzed Silsesquioxane Synthesis
| Precursor Material | Catalyst System | Key Finding | Reference |
|---|---|---|---|
| Trifunctional Silanes (RSiX₃) | TBAF | Improves yields of octasilsesquioxane cages. | researchgate.net |
| Cyclic Tetraalkoxy-tetramethylsiloxane | TBAF (ionic catalyst) | Enables efficient synthesis of T₈(Me) under mild, room-temperature conditions. | researchgate.net |
| Alkyltrialkoxysilane | TBAF with 5% water | Provides a higher-yielding route to cage structures; mechanism involves a potent nucleophile formed by F⁻ and H₂O. | researchgate.netopen.ac.uk |
| Trisilanetriols | TBAF (fluoride source) | Facilitates high-yield synthesis of T₈ cages, suggesting a hypervalent silicon intermediate is key. | acs.org |
The use of metal salts, particularly Lewis acids like iron(III) chloride (FeCl₃), represents another advanced catalytic strategy, especially under conditions of limited water. open.ac.ukrsc.org Synthesizing silsesquioxanes in scarce water, which can be achieved by using a hydrated metal salt solution, helps to control the hydrolysis reaction and can prevent the formation of undesirable polymeric byproducts. open.ac.uk In one such synthesis of T₈H₈, a solution of trichlorosilane (B8805176) was added slowly to a mixture containing iron chloride and concentrated hydrochloric acid in a mixed solvent system. open.ac.uk
The plausible mechanism involves FeCl₃ acting as a Lewis acid, coordinating with the precursor to make the silicon atom more electrophilic and susceptible to nucleophilic attack. beilstein-journals.org This activation facilitates the controlled hydrolysis and subsequent condensation. It is crucial to manage the water content, as an excess can lead to the deactivation of the catalyst. beilstein-journals.org The choice of iron as a catalyst is also advantageous due to its low toxicity and high natural abundance, aligning with green chemistry principles. rug.nl While some research has focused on creating novel heterometallic (Fe,Na)-silsesquioxanes, these studies also confirm the fundamental role of FeCl₃ in reacting with silanolates to form complex cage architectures. rsc.orgmdpi.com
Table 2: Research Findings on FeCl₃-Catalyzed Silsesquioxane Synthesis
| Catalyst | Reaction Condition | Proposed Role of Catalyst | Significance | Reference |
|---|---|---|---|---|
| Iron(III) Chloride (FeCl₃) | Scarce water (from hydrated salt) | Acts as a Lewis acid catalyst to activate the silane (B1218182) precursor. | Controls hydrolysis, preventing unwanted polymer formation. | open.ac.uk |
| Iron(III) Chloride (FeCl₃) | Anhydrous conditions | Promotes annulation and cleavage of cyclic ethers for synthesis of related heterocycles. | Demonstrates Fe-catalysis for C-C and C-N bond formation. | rsc.org |
| Iron(III) Chloride (FeCl₃) | General organic synthesis | Forms an acid-base complex with substrates, generating a strong electrophile. | Excess water can lead to catalyst deactivation. | beilstein-journals.org |
Green Chemistry Principles in OMS Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to OMS synthesis to enhance sustainability, improve energy efficiency, and minimize environmental impact. mdpi.com Key strategies include developing eco-friendly methodologies, minimizing waste, and improving energy efficiency. researchgate.net
A primary goal of green chemistry is waste prevention at the source. researchgate.neteiu.edu In the context of OMS synthesis, this is achieved through several innovative methodologies. One of the most effective approaches is the development of solvent-free reactions. researchgate.netepa.gov By eliminating organic solvents, these methods drastically reduce waste streams, costs, and the environmental hazards associated with solvent use and disposal. researchgate.netepa.govhilarispublisher.com
The 3R concept—Reduce, Reuse, and Recycle—is central to waste minimization. gdrc.org This is put into practice by:
Reducing the volume of materials used by designing more efficient reactions. gurit.com
Reusing catalysts where possible. The development of heterogeneous, recyclable catalysts is a key area of research that allows for easy separation from the reaction mixture and multiple reuse cycles without significant loss of activity. hilarispublisher.comacs.org
Designing processes that convert a high proportion of starting materials into the final product, a principle known as atom economy. researchgate.net
Substituting hazardous chemicals with safer alternatives is another core principle. ucsc.edu For example, using hydrogen peroxide (H₂O₂) as a clean oxidant and bio-based reagents as solvents contributes to a more environmentally friendly profile. acs.org
Table 3: Application of Green Chemistry Principles to OMS Synthesis
| Green Chemistry Principle | Application in OMS Synthesis | Benefit | Reference |
|---|---|---|---|
| Waste Prevention | Solvent-free synthesis protocols. | Eliminates solvent waste, reduces cost and environmental impact. | researchgate.netepa.gov |
| Safer Solvents & Auxiliaries | Use of bio-based solvents (e.g., DMC) and clean oxidants (H₂O₂). | Reduces toxicity and improves the environmental profile of the process. | acs.org |
| Catalysis | Development of recyclable, heterogeneous catalysts. | Allows for catalyst reuse, minimizing chemical waste and cost. | hilarispublisher.comacs.org |
| Design for Degradation | Creating products that break down into innocuous substances after use. | Prevents persistence in the environment. | researchgate.net |
Improving energy efficiency is a critical aspect of green chemistry, aiming to conduct reactions at ambient temperature and pressure whenever possible. researchgate.net A significant technological advancement in this area is the use of microwave-assisted synthesis. mdpi.com Microwave irradiation offers a more efficient method of heating compared to conventional techniques, converting electromagnetic energy directly into thermal energy within the reaction mixture. mdpi.comscirp.org
The benefits of using microwave irradiation for OMS synthesis are substantial:
Dramatic Reduction in Reaction Time : Reactions that typically take hours or even days with conventional heating can often be completed in minutes. oup.comresearchgate.net For example, the catalyst-free hydrolytic polycondensation of methyltrimethoxysilane can achieve nearly complete conversion in just 5 minutes under microwave radiation. mdpi.com
Increased Yields and Purity : The rapid and uniform (volumetric) heating provided by microwaves often leads to higher product yields and fewer side reactions, resulting in purer products. mdpi.comscirp.org A microwave-assisted sol-gel reaction of methyltrimethoxysilane produced cubic OMS particles in a good yield of 76%. oup.commdpi.com
Energy Savings : The significant reduction in reaction time and the efficiency of microwave heating translate directly into lower energy consumption, making the process more economical and environmentally friendly. mdpi.commdpi.com
This technology represents a promising, energy-efficient, and rapid method for the eco-friendly synthesis of this compound. oup.comoup.com
Table 4: Comparison of Conventional vs. Microwave-Assisted OMS Synthesis
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Advantage of Microwave | Reference |
|---|---|---|---|---|
| Reaction Time | Hours to Days | Minutes | Drastically accelerated reaction rates. | oup.comresearchgate.netmdpi.com |
| Energy Input | High (prolonged heating) | Low (short duration, efficient heating) | Significant energy savings. | mdpi.commdpi.com |
| Heating Method | Conduction/Convection (surface) | Volumetric (direct molecular interaction) | Rapid, uniform heating, fewer side reactions. | scirp.orgmdpi.com |
| Product Yield | Variable | Often higher | Improved process efficiency. | oup.commdpi.com |
Molecular Structure and Conformation of Octamethylsilsesquioxane
Idealized Oh Symmetry and Crystal Symmetry in Solid State
In its most perfect form, the octamethylsilsesquioxane molecule possesses an idealized octahedral (Oₕ) symmetry. researchgate.net This high degree of symmetry is a key characteristic of the molecule. However, in the solid state, the arrangement of these molecules into a crystal lattice can lead to a reduction in this symmetry.
X-ray diffraction studies have revealed that this compound crystallizes in a rhombohedral system with the space group R-3. nih.govresearchgate.net This crystal structure means that while the individual molecule is ideally symmetric, its symmetry within the crystal is reduced to C₃ᵢ. stfc.ac.uk The packing of the molecules in the crystal lattice imposes constraints that lead to this lower symmetry. It's noteworthy that even with this reduction, the distortion from the ideal Oₕ symmetry is considered to be small. stfc.ac.uk
The symmetry of a crystal is a fundamental property that dictates many of its physical characteristics and is a direct reflection of the internal arrangement of its atoms. opengeology.org In the case of this compound, the transition from the idealized Oₕ symmetry of a single molecule to the C₃ᵢ symmetry in the crystal highlights the influence of intermolecular forces on molecular conformation.
Structural Distortions and Deviations from Ideal Symmetry
While the idealized Oₕ symmetry is a useful concept, real this compound molecules, both in the gas phase and in the solid state, exhibit distortions and deviations from this perfect symmetry. researchgate.net These distortions can be influenced by a variety of factors, including the nature of the organic substituents and the crystalline environment.
Even in the gas phase, slight differences in Si-O distances and Si-O-Si angles can be observed. researchgate.net In the solid state, the crystal packing forces lead to more pronounced, though still relatively small, distortions. stfc.ac.uk These distortions are a result of the molecule adjusting its conformation to minimize steric hindrance and optimize intermolecular interactions within the crystal lattice.
Molecular Orbital Analysis of Electron Density within the Cubic Cavity
Molecular orbital (MO) analysis provides valuable insights into the electronic structure and bonding within the this compound cage. This analysis helps to understand the distribution of electrons and predict the molecule's reactivity. numberanalytics.com
Computational studies have shown that there is a degree of electron density present within the cubic cavity of the silsesquioxane cage. researchgate.net This internal electron density contributes to the opening of the Si-O-Si bond angles. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic behavior of the molecule. umich.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, can be tuned by changing the substituents on the cage. monash.eduaip.org
Influence of Substituent and Cage Size on Geometries (Si-O Bond Length, Pore Width, Cage Volume)
Theoretical studies have shown that the mean Si-O bond length in POSS cages can vary, for example, between 1.619 and 1.670 Å, depending on the substituent and the cage size. monash.eduaip.org The expansion or shrinkage of the POSS cage is more dependent on the type of substituent rather than its inductive effect. monash.eduaip.org The size and shape of the substituents, as well as the type of functional moieties they contain, all play a role in determining the final conformation and stability of the cage. monash.eduaip.org
The ability to tune the geometry of the silsesquioxane cage by modifying the substituents opens up possibilities for designing materials with specific properties. For example, by choosing appropriate substituents, it is possible to control the pore size of the cage, which could be important for applications such as molecular encapsulation or catalysis.
| Cage Type | Substituent (R) | Mean Si-O Bond Length (Å) | Reference |
| T₈ | -CH₃ (Methyl) | Varies with conditions | researchgate.netmonash.edu |
| T₈ | -H (Hydrogen) | Varies with conditions | stfc.ac.uk |
| T₇, T₁₀, T₁₂ | Various | 1.619 - 1.670 | monash.eduaip.org |
Hydrogen Bonding Networks and Supramolecular Structures in OMS
While this compound itself does not have functional groups capable of forming strong hydrogen bonds, the broader family of silsesquioxanes, particularly those with hydroxyl (silanol) groups, can participate in extensive hydrogen bonding networks. acs.org These interactions are crucial in the formation of well-defined supramolecular structures. researchgate.net
Hydrogen bonding is a directional and specific interaction that can drive the self-assembly of molecules into larger, organized architectures. rsc.org In the context of silsesquioxanes, intermolecular hydrogen bonds between silanol (B1196071) groups can lead to the formation of dimers, larger aggregates, and even crystalline networks. acs.org The choice of solvent can significantly influence the resulting hydrogen-bonded structure. acs.org
Spectroscopic Characterization and Computational Studies of Octamethylsilsesquioxane
Vibrational Spectroscopy for Structure Determination
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of octamethylsilsesquioxane. researchgate.netksu.edu.sa These methods probe the vibrational modes of the molecule, which are sensitive to its geometry, bond strengths, and the masses of its constituent atoms. ksu.edu.sa
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule. doi.orgacs.org The interaction of infrared light with the molecule induces vibrations, and for a vibration to be IR active, it must cause a change in the molecule's dipole moment. ksu.edu.sa
Key IR absorption bands for this compound include those associated with the Si-O-Si asymmetric stretching of the cage, typically observed in the region of 1120 cm⁻¹. Another significant region is between 700-900 cm⁻¹, where stretching vibrations of the Si-C bonds and bending vibrations of C-H in the methyl groups occur. researchgate.net A band around 517 cm⁻¹ is attributed to the symmetric Si-O stretches. researchgate.net The analysis of these bands, often aided by computational calculations, provides a fingerprint for the this compound molecule. researchgate.netdoi.org
Table 1: Characteristic Infrared (IR) Spectroscopy Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1120 | Asymmetric Si-O-Si stretching | researchgate.net |
| 700 - 900 | Si-C stretching and C-H bending | researchgate.net |
| ~517 | Symmetric Si-O stretching | researchgate.net |
Raman Spectroscopy and Orientational Effects
Raman spectroscopy offers complementary information to IR spectroscopy. ksu.edu.sa It is based on the inelastic scattering of light, where the change in energy of the scattered photons corresponds to the vibrational energy levels of the molecule. mdpi.com A key advantage of Raman spectroscopy is its sensitivity to homonuclear bonds, which are often weak or inactive in IR spectra. ksu.edu.sa
The Raman spectra of this compound are influenced by the orientation of its crystallites. soton.ac.uksoton.ac.uk This means that the relative intensities of different Raman peaks can vary depending on the measurement spot. soton.ac.uk This phenomenon, when combined with theoretical modeling, can be used for orientational imaging of the material. soton.ac.uk The Raman spectra, like the IR spectra, are compared with theoretical calculations, often based on density functional theory (DFT), to accurately assign the observed peaks. soton.ac.uksoton.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si and ¹³C CPMAS NMR)
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is a crucial technique for characterizing the structure of this compound in its solid form. cnrs.frnih.gov This method provides detailed information about the local chemical environment of the silicon (²⁹Si) and carbon (¹³C) nuclei. nih.gov
The ²⁹Si CP/MAS NMR spectrum of this compound is used to confirm the identity of the compound and to study the connectivity of the siloxane network. researchgate.netnih.gov The chemical shifts in the ²⁹Si NMR spectrum are sensitive to the number of bridging oxygen atoms attached to a silicon atom. nih.govresearchgate.net For instance, the spectrum of this compound is often used as a reference, with its highest-field signal set to -109.8 ppm. cnrs.fr
¹³C CP/MAS NMR spectroscopy provides information about the methyl groups attached to the silicon atoms. cnrs.fr The spectra can be used to confirm the presence of these organic substituents and to study their dynamics. researchgate.net The combination of ²⁹Si and ¹³C CPMAS NMR provides a comprehensive picture of the molecular structure and ordering in solid this compound. researchgate.netcnrs.fr
Table 2: Representative NMR Spectroscopy Data for Silsesquioxanes
| Nucleus | Technique | Chemical Shift (ppm) | Assignment | Reference |
| ²⁹Si | CP/MAS NMR | -109.8 | Reference for M8Q8 | cnrs.fr |
| ²⁹Si | CP/MAS NMR | -91, -100, -109 | Q², Q³, Q⁴ silicon-oxygen tetrahedra | nih.gov |
| ¹³C | CP/MAS NMR | - | Assigned using liquid ¹³C NMR and literature | cnrs.fr |
X-ray Diffraction Studies
X-ray diffraction (XRD) is an indispensable technique for determining the crystalline structure of materials. uhu-ciqso.escarleton.edu It provides information on the arrangement of atoms in a crystal lattice, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.escarleton.edu
Powder Diffraction (XPD) for Crystallite Size Analysis
Powder X-ray diffraction (XPD) is used to analyze polycrystalline samples of this compound. soton.ac.ukresearchgate.net The diffraction pattern obtained is a fingerprint of the crystalline phase. ub.edu One of the key applications of XPD in the study of this compound is the determination of crystallite size. soton.ac.ukresearchgate.net
The Scherrer equation is often employed to estimate the average crystallite size from the broadening of the diffraction peaks. soton.ac.ukresearchgate.net For example, in composites containing this compound, the average crystallite size has been determined to be in the nanometer range, such as 40 nm. soton.ac.uk This analysis reveals that even when agglomerated into micron-sized particles, the fundamental building blocks are nanoparticles. soton.ac.uksoton.ac.uk
Single Crystal X-ray Diffraction for Cage and Supramolecular Architecture
Single crystal X-ray diffraction provides the most detailed and unambiguous structural information for crystalline materials. uhu-ciqso.escarleton.eduncl.ac.uk For this compound, this technique has been instrumental in determining the precise geometry of its cage-like structure and understanding its supramolecular assembly in the solid state. researchgate.net
Studies have revealed that this compound possesses an ideal Oₕ (m3̅m) molecular symmetry and crystallizes in a rhombohedral crystal structure. researchgate.net The packing of these cage molecules in the crystal is influenced by the nature of the organic substituents. researchgate.net The detailed structural parameters obtained from single crystal XRD, such as bond lengths and angles, are crucial for validating and refining computational models of the molecule. researchgate.net
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Rhombohedral | researchgate.net |
| Space Group | R-3 | nih.gov |
| a (Å) | 12.4443 | nih.gov |
| b (Å) | 12.4443 | nih.gov |
| c (Å) | 12.4443 | nih.gov |
| α (°) | 90 | nih.gov |
| β (°) | 90 | nih.gov |
| γ (°) | 120 | nih.gov |
Electron Microscopy Techniques (SEM, TEM, AFM) for Morphology and Interfacial Studies
Electron microscopy techniques are indispensable for characterizing the morphology and interfacial properties of this compound (OMS), a polyhedral oligomeric silsesquioxane (POSS) with a cage-like structure. These methods provide high-resolution imaging, revealing details from the micrometer to the nanometer scale.
Scanning Electron Microscopy (SEM) is utilized to examine the surface topography and morphology of OMS. SEM analysis has been instrumental in studying the dispersion of OMS as a filler in polymer matrices. For instance, in polypropylene (B1209903) composites, SEM coupled with energy-dispersive X-ray spectroscopy (EDS) has been used to investigate the size and distribution of supported nucleating agents on OMS particles. researchgate.net Studies have also employed SEM to observe the morphology of OMS in various forms, such as in fern-like and cubic structures derived from incompletely condensed POSS, where the hydroxyl groups were found to influence the resulting morphology. researchgate.net The main difference between SEM and Transmission Electron Microscopy (TEM) is that SEM creates an image by detecting reflected or knocked-off electrons, while TEM uses transmitted electrons to create an image. thermofisher.com This provides information on the sample's surface and its composition. thermofisher.com
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure and finer morphological details of OMS. TEM images have confirmed that composites containing OMS can feature both nano- and micron-sized particles. researchgate.netsoton.ac.uk Specifically, crystalline OMS nanoparticles, with sizes ranging from tens to hundreds of nanometers, have been observed to agglomerate into larger, elongated micron-sized particles with a preferred orientation. researchgate.netsoton.ac.uk TEM provides valuable information on the inner structure of the sample, such as crystal structure and morphology. thermofisher.com However, a significant difference from SEM is that TEM samples must be very thin, generally less than 150 nm, to allow electrons to pass through them. thermofisher.com
Atomic Force Microscopy (AFM) provides three-dimensional surface profiles at the nanoscale, offering quantitative data on surface roughness and particle dimensions. In the context of POSS-polymer systems, AFM has been used to study the surface and interfacial morphologies of mixed matrix membranes. researchgate.net Unlike electron microscopy, AFM operates by scanning a sharp probe over the sample surface, making it suitable for characterizing materials in various environments, including air and liquid. afmworkshop.comnanosurf.com The height dimension (z-axis) in AFM is typically used to determine the diameter of spherical particles due to the minimization of probe-sample convolution errors that can affect lateral measurements. afmworkshop.com
A comparison of these techniques highlights their complementary nature in the study of OMS:
| Technique | Principle | Information Obtained for OMS | Typical Resolution |
| SEM | Detection of scattered electrons from the sample surface. thermofisher.com | Surface topography, particle size and distribution, morphology of agglomerates. researchgate.netresearchgate.net | ~1 nm afmworkshop.com |
| TEM | Detection of electrons transmitted through a thin sample. thermofisher.com | Internal structure, crystallite size and orientation, nanoparticle morphology. researchgate.netsoton.ac.uk | ~0.1 nm afmworkshop.com |
| AFM | Measurement of forces between a sharp probe and the sample surface. nanosurf.com | 3D surface topography, surface roughness, interfacial morphology in composites. researchgate.netafmworkshop.com | Lateral: ~1 nm, Vertical: ~0.1 nm afmworkshop.com |
Advanced Spectroscopic Techniques
Advanced spectroscopic techniques provide deeper insights into the specific molecular and material properties of this compound.
Positron Annihilation Spectroscopy for Free Volume Analysis
Positron Annihilation Lifetime Spectroscopy (PALS) is a powerful, non-destructive technique used to probe the free volume characteristics of materials at the sub-nanometer level. mdpi.comnih.gov In polymers and molecular materials, PALS provides information about the size, distribution, and concentration of free volume holes. mdpi.comortec-online.comuni-halle.de The technique is based on the behavior of positrons and their bound state with an electron, known as positronium (Ps), which tends to localize in regions of lower electron density, such as free volume cavities. mdpi.comortec-online.com The lifetime of ortho-positronium (o-Ps) is directly related to the size of these free volume holes. mdpi.comnih.govortec-online.com
In the context of POSS-containing materials, PALS has been employed to analyze the evolution of free volumes in mixed matrix membranes. researchgate.net The incorporation of POSS, including structures related to OMS, into a polymer matrix like polydimethylsiloxane (B3030410) (PDMS) can manipulate the interfacial morphology and tune the free volume of the resulting material. researchgate.net Research has shown that in such systems, the small free volumes can be reduced while the large free volumes increase, which can be advantageous for applications like gas separation membranes. researchgate.net
| PALS Parameter | Physical Significance | Application to POSS/OMS Systems |
| o-Ps Lifetime (τ₃) | Correlates with the mean radius of free volume sites. ortec-online.com | Characterizes the size of free volume holes in OMS-polymer composites. researchgate.net |
| o-Ps Intensity (I₃) | Relates to the concentration or number of free volume sites. ortec-online.com | Indicates changes in the number of free volume cavities upon incorporation of OMS. researchgate.net |
Quasielastic Neutron Scattering (QENS) for Ligand Dynamics
Quasielastic Neutron Scattering (QENS) is a high-resolution neutron scattering technique that is particularly sensitive to the diffusive and rotational motions of hydrogen atoms, making it ideal for studying the dynamics of the methyl ligands in OMS. epj-conferences.orgdntb.gov.uaacs.orgiaea.org QENS experiments can provide quantitative information on the geometry and timescale of molecular motions. dntb.gov.uaresearchgate.net
Studies on OMS and related POSS molecules have utilized QENS to investigate the dynamics of the organic ligands attached to the Si₈O₁₂ cage. epj-conferences.orgacs.orgiaea.orgnist.gov These studies have revealed a strong coupling between the ligand dynamics and the crystal structure of the POSS molecules, with dynamic transitions in the ligands often driving structural phase transitions in the material. epj-conferences.orgnist.gov For OMS, QENS measurements have been used to directly determine the hydrogen atom jump distance and the activation energy for the rotation of the methyl groups. acs.orgresearchgate.net This provides a detailed picture of the ligand dynamics. acs.org The onset of methyl group rotations occurs at similar temperatures for OMS and other methyl-containing POSS derivatives. epj-conferences.org
| QENS Observable | Information Derived for OMS |
| Elastic Incoherent Structure Factor (EISF) | Provides information on the geometry of the methyl group rotation (e.g., jump distance). acs.org |
| Quasielastic Broadening | Determines the timescale of the methyl group rotation and the corresponding activation energy. acs.org |
Hyperfine Sublevel Correlation (HYSCORE) Spectroscopy
Hyperfine Sublevel Correlation (HYSCORE) spectroscopy is a two-dimensional pulsed electron paramagnetic resonance (EPR) technique. ontosight.ainih.govrsc.org It is used to measure weak hyperfine interactions between an unpaired electron and surrounding nuclear spins. ontosight.ai This provides detailed information about the local electronic and geometric structure around a paramagnetic center. ontosight.airsc.org
In the context of silsesquioxanes, HYSCORE has been applied to study paramagnetic species encapsulated within the POSS cage. researchgate.netresearchgate.net For instance, in studies of encapsulated atomic hydrogen in the octamethyl-POSS derivative (H@OMS), HYSCORE was used to measure the hyperfine coupling of the cage's silicon nuclei. researchgate.netresearchgate.net These measurements are crucial for understanding the spin relaxation times and magnetic interactions, which are key parameters for potential applications in spin-based quantum technologies. researchgate.netresearchgate.net The technique has been shown to be a powerful alternative to ENDOR for resolving hyperfine tensors. nih.gov
Theoretical and Computational Chemistry for OMS
Theoretical and computational chemistry methods are vital for complementing experimental findings and providing a deeper understanding of the structure, properties, and behavior of this compound at the atomic level.
Ab Initio Calculations and Density Functional Theory (DFT)
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to calculate the electronic structure of molecules. nih.gov Ab initio methods are based on first principles, without the inclusion of empirical parameters, while DFT calculates the electronic structure based on the electron density, which is in principle an exact method. nih.govstackexchange.com
These computational approaches have been widely applied to study OMS and related POSS compounds. researchgate.netresearchgate.netacs.org DFT calculations have been used to predict vibrational spectra (Raman and infrared), which can then be compared with experimental data to aid in the determination of the molecular structure. researchgate.netacs.org For example, the comparison of DFT-calculated spectra with experimental Raman microspectroscopy measurements of OMS in a polypropylene matrix helped to understand the orientation of the crystallites. researchgate.netsoton.ac.uk Furthermore, DFT calculations have been used to determine the height of the torsional energy barrier for the methyl groups in OMS, complementing results from inelastic neutron scattering. acs.org Computational studies have also explored the molecular and crystal structure of related silsesquioxanes, confirming, for example, the reduction of symmetry from the free molecule to the crystal. researchgate.net
| Computational Method | Information Obtained for OMS |
| Density Functional Theory (DFT) | Vibrational frequencies and spectra, torsional energy barriers for methyl groups, molecular and crystal structure optimization. researchgate.netresearchgate.netacs.org |
| Hartree-Fock (Ab Initio) | Cage structure confirmation and comparison with experimental powder diffraction data. researchgate.net |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. nih.govwikipedia.org By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system. wikipedia.org For this compound (Si₈O₁₂(CH₃)₈), a polyhedral oligomeric silsesquioxane (POSS) with a cage-like Si-O core surrounded by methyl ligands, full-atom MD simulations have been instrumental in understanding its structural and ligand dynamics. researchgate.netacs.org
These simulations are particularly valuable for studying phenomena at length and time scales that are also accessible to experimental techniques like quasi-elastic neutron scattering (QENS). researchgate.net This overlap allows for the refinement of simulation parameters by fitting them against dynamics data from experiments. A key area of investigation for this compound has been the rotational dynamics of its eight methyl groups, which are strongly dependent on temperature. acs.orgresearchgate.net
Researchers have employed MD simulations to refine force-field parameters that govern the activation energy of this methyl rotation. By developing an algorithm to fit simulation-derived incoherent dynamical structure factors against QENS data, a more accurate model of the molecule's diffusive motions can be achieved. researchgate.net The optimal simulated activation energy for methyl rotation was found to be in close agreement with experimentally derived values, with a difference of only 5%, which is well within experimental error. researchgate.net These simulations, often complemented by experimental data, provide a detailed picture of the ligand dynamics of the this compound molecule. acs.org While full-atom simulations provide high detail, coarse-grained (CG) models can also be employed in MD to simulate larger systems and longer timescales, which is a common practice in studying nanoparticle systems. nih.gov
Table 1: Key Findings from Molecular Dynamics (MD) Simulations of this compound
| Parameter Studied | Simulation Approach | Key Findings | Reference |
|---|---|---|---|
| Methyl Group Dynamics | Full-atom MD simulations | Elucidated temperature-dependent rotational dynamics of methyl ligands. | researchgate.net, acs.org |
| Activation Energy of Methyl Rotation | Full-atom MD simulations combined with QENS data | Refined force-field parameters; simulated activation energy agrees with experimental values within 5%. | researchgate.net |
| Diffusive Motions | Algorithm development for fitting MD data to QENS data | Showcased a method to improve the accuracy of force fields by fitting against dynamic experimental data. | researchgate.net |
Force Field Modeling and Structural Effects on Potential Energy
Force field modeling is a fundamental component of molecular dynamics simulations, defining the potential energy of a system as a function of its particles' coordinates. mdpi.com In chemistry, a force field refers to the potential function and associated parameters used to describe the interactions between atoms. wikipedia.org The accuracy of MD simulations is highly dependent on the quality of the force field used. nih.gov
For complex molecules like this compound, developing accurate force fields is crucial but can be challenging due to a lack of detailed geometric data. researchgate.net Nevertheless, all-atom force field models have been developed to investigate its properties. These models are used to predict the potential energy and to understand how structural variations influence it. researchgate.net
Studies have shown that even minor changes in the molecular geometry can lead to significant differences in the potential energy. For instance, a difference of greater than 0.01 Å in the equilibrium Si-O bond length can be identified by its effect on the potential energy as predicted by the all-atom force field model. researchgate.net The mean Si-O bond length in substituted POSS cages can range from 1.619 Å to 1.670 Å, depending on the substituent and the cage size (e.g., T₈, T₁₀, T₁₂). researchgate.net This sensitivity underscores the importance of precise structural data for accurate force field parameterization. The goal of force field modeling is to create a potential energy surface that can reliably predict the thermodynamic and dynamic properties of the molecule. mdpi.combiorxiv.org
Table 2: Force Field Modeling and Structural Parameters for Silsesquioxanes
| Feature | Description | Significance | Reference |
|---|---|---|---|
| Force Field Type | All-atom force field model | Allows for detailed prediction of potential energy and identification of structural effects on energy. | researchgate.net |
| Structural Sensitivity | Potential energy is highly sensitive to small changes in geometry. | A difference of >0.01 Å in Si-O bond length can cause a significant change in potential energy. | researchgate.net |
| Si-O Bond Length | Varies depending on the substituent and cage size in POSS molecules. | The mean Si-O bond length can range from 1.619 Å to 1.670 Å. | researchgate.net |
| Modeling Goal | To create an accurate potential energy surface (PES). | Enables reliable simulation of the molecule's properties and behavior. | mdpi.com, biorxiv.org |
Vibrational Analysis of Free Molecule and Solid State
Vibrational spectroscopy, combined with computational methods, provides deep insights into the structure and bonding of this compound in both its isolated (free molecule) and condensed (solid-state) phases. The vibrational characteristics are influenced by the molecule's symmetry, which differs between the two states. scite.ai
In its ideal, free-molecule form, this compound is considered to have high octahedral (Oₕ) symmetry. acs.org However, in the crystalline solid state, this symmetry is reduced. For the related octahydridosilasequioxane, the crystal symmetry is C₃ᵢ. scite.ainih.gov This reduction in symmetry affects the selection rules for vibrational transitions, meaning that some vibrations that are inactive in the infrared (IR) or Raman spectra of the free molecule may become active in the solid state. nih.gov
Comprehensive studies have utilized a combination of experimental techniques—including Raman spectroscopy, infrared (IR) spectroscopy, and inelastic neutron scattering (INS)—and computational methods like Density Functional Theory (DFT). acs.orgresearchgate.net DFT calculations are essential for assigning the observed vibrational modes to specific atomic motions. scite.ainih.gov
A significant finding from these studies is the observation of the fundamental and first overtone transitions of the methyl torsional vibrations in the INS spectra. acs.org These transitions are forbidden in both Raman and IR spectroscopy for the ideal Oₕ symmetry of the free molecule. The energies of these observed transitions in the INS spectra have been used to determine the height of the torsional energy barrier for the methyl groups. researchgate.netacs.org The combination of vibrational spectroscopy and computational analysis provides a complete assignment of the vibrational modes, confirming the structural details of this compound in different states. researchgate.netscite.ai
Table 3: Vibrational Analysis of this compound
| Aspect | Free Molecule (Oₕ symmetry) | Solid State (Reduced Symmetry) | Key Techniques | Findings | Reference |
|---|---|---|---|---|---|
| Symmetry | High octahedral (Oₕ) symmetry is assumed. | Crystal packing reduces the molecular symmetry. | X-ray Diffraction, Computational Modeling | Symmetry reduction in the solid state alters vibrational spectra selection rules. | scite.ai, nih.gov |
| Vibrational Modes | Certain modes are forbidden in IR and Raman. | Forbidden modes can become active. | Raman, IR, INS, DFT | INS uniquely observes methyl torsional vibrations forbidden in IR and Raman for Oₕ symmetry. | acs.org, nih.gov |
| Methyl Torsion | Transition is spectroscopically forbidden (IR/Raman). | Transition is observable with INS. | Inelastic Neutron Scattering (INS) | The energy of torsional transitions allows for the calculation of the rotational energy barrier. | researchgate.net, acs.org |
| Mode Assignment | Theoretical predictions via DFT. | Comparison of experimental spectra with DFT calculations. | Density Functional Theory (DFT) | Provides a complete and reliable assignment of all vibrational modes. | researchgate.net, scite.ai |
Reactivity and Functionalization of Octamethylsilsesquioxane
Substituent Modifications and Derivatization Strategies
The functionalization of the octamethylsilsesquioxane cage primarily involves reactions of the methyl groups attached to the silicon atoms. wikipedia.org While the methyl groups themselves are relatively inert, derivatization strategies often begin with precursors that have more reactive functionalities. researchgate.net For instance, if a silsesquioxane cage is synthesized with hydrogen substituents (H₈Si₈O₁₂), the Si-H bonds are amenable to hydrosilylation, allowing for the attachment of a wide variety of organic groups. wikipedia.org
A common strategy involves the co-hydrolysis and co-condensation of methyltrimethoxysilane (B3422404) with other organotrialkoxysilanes bearing functional groups. researchgate.net This approach allows for the direct incorporation of desired functionalities onto the silsesquioxane cage during its formation, leading to monofunctionalized or bifunctionalized POSS. researchgate.net For example, co-hydrolysis of propyltrimethoxysilane and vinyltrimethoxysilane (B1682223) can yield a POSS molecule with seven propyl groups and one vinyl group. researchgate.net This vinyl group can then undergo further reactions, such as hydrosilylation or polymerization. wikipedia.orgresearchgate.net
Another method for derivatization involves activating the phenyl rings of phenyl-substituted silsesquioxanes through halogenation. researchgate.net This creates reactive sites for further chemical transformations. researchgate.net While direct modification of the methyl groups on this compound is challenging, plasma-based techniques have been explored to introduce nitrogen-containing functionalities by substituting hydrogen atoms on the methyl groups. researchgate.net
The following table provides examples of functional groups that can be introduced onto a silsesquioxane cage and the corresponding reaction types.
| Functional Group | Reaction Type | Precursor |
| Alkyl/Aryl | Hydrosilylation | Si-H functionalized silsesquioxane |
| Vinyl | Co-hydrolysis/Co-condensation | Vinyltrimethoxysilane |
| Halogenated Phenyl | Halogenation | Phenyl-substituted silsesquioxane |
| Amino | Plasma-based functionalization | This compound |
Cage-Rearrangement Processes
The cubic T₈ cage structure of this compound is thermodynamically stable. unizar.es However, under certain conditions, rearrangement of the siloxane framework can occur. wikipedia.org For example, the reorganization of a T₈ cage to a T₁₀ structure can be induced by strong acids like trifluoromethanesulfonic acid. wikipedia.org This process involves the cleavage and reformation of Si-O-Si bonds, leading to a larger cage structure. wikipedia.orgwikipedia.org The formation of larger cages, such as T₁₀, T₁₂, and even T₁₆, can also be influenced by the reaction conditions during the initial synthesis, including the choice of solvent and catalyst. unizar.esacs.org For instance, using solvents like tetrahydrofuran (B95107) (THF) can favor the formation of T₁₂ cages. acs.org
Hydrosilylation Reactions of Si-H Functionalized Silsesquioxanes
Hydrosilylation is a fundamental and widely used reaction for functionalizing silsesquioxanes that possess Si-H bonds. wikipedia.orgnih.gov This reaction involves the addition of a Si-H bond across an unsaturated bond, typically a carbon-carbon double or triple bond. nih.govrsc.org The process is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst, and generally proceeds with high regioselectivity to yield the anti-Markovnikov product. nih.govrsc.orgacs.org
The reactivity in hydrosilylation can be influenced by the structure of the silsesquioxane. For instance, the rate of hydrosilylation of vinyl-substituted silsesquioxanes can vary depending on the other inert groups present on the cage. nih.gov These reactions are crucial for attaching a vast array of organic moieties to the silsesquioxane core, enabling the creation of hybrid materials with tailored properties. nih.govrsc.org The progress of the reaction can be monitored by observing the disappearance of the characteristic Si-H stretching vibration in the infrared spectrum. nih.govrsc.org
Reactions with Metal Halides for Metallasilsesquioxanes
Incompletely condensed silsesquioxanes, such as those with trisilanol groups (R₇Si₇O₉(OH)₃), can react with metal halides to form metallasilsesquioxanes. wikipedia.orgliverpool.ac.uk In these structures, a silicon vertex of the cage is replaced by a metal atom. chimia.ch The reaction typically proceeds by treating the incompletely condensed silsesquioxane with a metal halide in the presence of a base, such as triethylamine. wikipedia.org This base assists in the deprotonation of the silanol (B1196071) groups, facilitating the reaction with the metal halide. wikipedia.org
A variety of metals have been incorporated into silsesquioxane frameworks, including transition metals, lanthanides, and main group metals. wikipedia.org For example, reacting a trisilanol silsesquioxane with a metal halide like TiCl₄ can lead to the formation of a titanosilsesquioxane. liverpool.ac.uk These metallasilsesquioxanes are of interest for their potential catalytic applications, acting as models for silica-supported catalysts. wikipedia.org
The following table summarizes some examples of metallasilsesquioxanes formed from reactions with metal halides.
| Silsesquioxane Precursor | Metal Halide | Resulting Metallasilsesquioxane |
| R₇Si₇O₉(OH)₃ | TiCl₄ | R₇Si₇O₁₂TiCl |
| R₇Si₇O₉(OH)₃ | EuCl₃ | R₇Si₇O₁₂Eu |
| R₇Si₇O₉(OH)₃ | Me₃SnCl | R₇Si₇O₁₂SnMe₃ |
Deprotonation of Trisilanol Groups
Incompletely condensed silsesquioxanes, often referred to as trisilanol POSS (e.g., R₇Si₇O₉(OH)₃), possess acidic silanol (Si-OH) groups. wikipedia.orgdtic.mil These hydroxyl groups can be deprotonated by a base to form silanolates (Si-O⁻). wikipedia.orgacs.org The acidity of these silanols is influenced by the nature of the R group, with aryl substituents generally leading to higher acidity than alkyl substituents. acs.orgdtic.mil
The deprotonation is a key step in several derivatization strategies. wikipedia.org For instance, the resulting silanolate is a nucleophile that can react with various electrophiles. acs.org A common method for deprotonation involves using strong bases like lithium diisopropylamide (LDA) or even milder bases like triethylamine, depending on the acidity of the silanol. wikipedia.orguit.no The deprotonated species can then react with chlorosilanes to form new Si-O-Si linkages, effectively "capping" the open cage. dtic.mil This reaction is crucial for synthesizing fully condensed, monofunctionalized silsesquioxanes. dtic.mil
Self Assembly and Hierarchical Structures of Octamethylsilsesquioxane
Intrinsic Aggregation and Self-Assembly Behavior of POSS
Polyhedral Oligomeric Silsesquioxanes (POSS), including Octamethylsilsesquioxane, are distinctive nanoscale compounds that play a significant role in materials science and nanotechnology. researchgate.net These three-dimensional hybrid molecular clusters possess an inherent tendency to aggregate, which allows them to form a variety of well-defined supramolecular structures. researchgate.net The self-assembly of POSS is a fundamental characteristic that drives the formation of more complex architectures. researchgate.net This intrinsic behavior is influenced by inter-particle interactions, which can often lead to the aggregation of POSS particles. nih.gov The specific nature of the organic substituents on the silicon-oxygen cage can be tailored to control the dispersion of POSS within various matrices through cooperative surface interactions. nih.gov
The self-assembly process is not merely a random aggregation but a directed organization that can lead to highly ordered materials. Understanding the factors that influence this molecular self-assembly is critical for creating designed nanoscale structures. researchgate.net The unique structure of POSS, with its inorganic core and organic periphery, makes it an ideal building block for creating diverse inorganic/organic hybrid materials. researchgate.netresearchgate.net
Colloidal Self-Assembly Processes for Crystal Formation
The formation of crystalline structures from this compound can occur through colloidal self-assembly processes. This bottom-up fabrication method offers a cost-effective and straightforward approach to creating ordered nanomaterials from simple components. mdpi.com The process for polyhedral oligomeric silsesquioxane cubic crystals involves the initial formation of spherical particles which then assemble into larger structures. researchgate.net
Colloidal crystals are optical nanomaterials with periodic, ordered structures that exhibit unique optical properties. mdpi.com Various self-assembly techniques, such as vertical deposition, can be employed to construct these crystals. mdpi.com In some methods, a silica (B1680970) precursor solution is added to the colloidal solution, and during the self-assembly of the spheres, additional silica is formed, which can later be removed to yield crack-free colloidal crystal films. mdpi.com The ability to control the self-assembly of colloidal particles is crucial for fabricating high-quality crystalline structures with potential applications in photonics and optoelectronics. rsc.org
Formation of Supramolecular Structures and Hierarchical Superstructures
The intrinsic ability of POSS molecules to aggregate facilitates the formation of a range of well-defined supramolecular structures and more complex hierarchical superstructures. researchgate.netresearchgate.netresearchgate.net Supramolecular chemistry is centered on the non-covalent interactions between molecules and their assembly into intricate architectures. fiveable.me These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, are the driving forces behind the formation of highly ordered supramolecular assemblies. aceec.ac.in
The combination of self-assembly at different length scales leads to the development of structural hierarchies, offering a rich platform for constructing nanostructured materials. rsc.org This hierarchical self-assembly is a key process in nature, as seen in the formation of complex protein structures, and serves as an inspiration for designing advanced functional materials. nih.gov
Non-Covalent "Crystalline Template" Approach
The organization of POSS in the solid state exemplifies a non-covalent "crystalline template" approach. researchgate.netspringerprofessional.de This concept relies on using non-covalent interactions, such as hydrogen bonds, to assemble molecular building blocks into a crystalline framework. anr.fraip.org This strategy has been successfully employed to create the first crystalline organosilicas by assembling organosilicon precursors through hydrogen bonding. anr.fr The use of a single recognition motif in "plug and play" polymers allows for easy modification and functionalization through self-assembly. psu.edu This approach leverages the dynamic nature of non-covalent bonds, which can be influenced by external factors like solvent polarity and temperature. psu.edu
Cooperative Interactions in POSS-Based Materials
Understanding the mechanisms behind cooperative interactions in POSS-based materials is essential for tailoring the performance of the building blocks and for the development of novel hierarchical hybrid materials. researchgate.netspringerprofessional.de These cooperative interactions can involve various forces, including hydrogen bonding and π-π stacking. aceec.ac.in For instance, the compatibility of functional groups on the POSS molecule with a host polymer matrix plays a crucial role. Phenyl groups on POSS can have cooperative surface interactions with polystyrene blocks, affecting the degree of block segregation. nih.gov The dual nature of POSS, with its inorganic cage and organic substituents, allows for a wide range of interactions with other molecules. monash.edu
The following table summarizes key interactions and their effects in POSS-based systems:
| Interaction Type | Interacting Groups | Effect | Reference |
| Cooperative Surface Interactions | Phenyl groups on POSS and polystyrene blocks | Decreased degree of block segregation | nih.gov |
| Hydrogen Bonding | POSS-triol and DMSO | Prevention of dimer formation | acs.org |
| Non-covalent "Crystalline Template" | Organosilicon precursors and polycarboxylic acids | Formation of crystalline organosilicas | anr.fr |
| Inter-particle Interactions | POSS particles | Aggregation | nih.gov |
Molecular Packing Morphology and Interfacial Interactions in Solid State
Understanding the phenomena that direct the molecular packing morphology of neat polyhedral silsesquioxanes is critical for effectively controlling the hierarchical structures and physicochemical properties of POSS-based hybrid materials. researchgate.netresearchgate.net This is particularly important for adjusting polymer-nanoparticle interfacial interactions. researchgate.netresearchgate.net The size and structure of the side groups on the POSS cage have a clear effect on the self-assembled crystalline packing morphology of the molecules. researchgate.net
In the solid state, the molecular packing can indicate intermolecular distances, such as O…Si distances of approximately 3.6 Å, which are reminiscent of incipient nucleophilic attack of oxygen on silicon. researchgate.net The multiscale analysis of composites containing this compound reveals that crystalline nanoparticles tend to agglomerate with a preferred orientation to form larger, elongated micron-sized particles. soton.ac.uk This orientation of crystallites can affect the material's properties. soton.ac.uk
Influence of Solvent Regimen on Self-Assembly and Formation Mechanisms
The choice of solvent can significantly influence the self-assembly and formation mechanisms of silsesquioxane structures. acs.org Studies have shown that the solvent plays a crucial role in the formation of POSS-based silanols, with aprotic solvents like THF favoring dimerization, while protic solvents like isopropanol (B130326) lead to different stable architectures. acs.org This discrepancy is due to different stabilization mechanisms. acs.org
For instance, in the synthesis of this compound, the use of THF as a solvent was found to promote the formation of the pure T8 cage structure, whereas other solvents resulted in mixtures with other polysilsesquioxanes. researchgate.net The polarity of the solvent can also affect the strength of intermolecular hydrogen bonds, with less polar environments potentially leading to stronger bonds. acs.org The self-assembly of certain cage-like structures is significantly faster in chlorinated solvents compared to solvent mixtures containing acetonitrile. nih.gov
The table below illustrates the effect of different solvents on the formation of silsesquioxane structures:
| Solvent | Silsesquioxane Derivative | Observed Effect | Reference |
| Tetrahydrofuran (B95107) (THF) | This compound | Formation of pure T8 cage | researchgate.net |
| Dimethyl sulfoxide (B87167) (DMSO) | POSS-triol | Prevents dimer formation due to strong hydrogen bonding with the solvent | acs.org |
| Cyclohexane/Benzene (B151609) (Apolar) | 2,6-dimesitylphenylsilanetriol | Dimeric structure obtained upon recrystallization | acs.org |
| Tetrahydrofuran (THF) (Polar) | 2,6-dimesitylphenylsilanetriol | Linear, tubular arrangement of molecules | acs.org |
| Chlorinated Solvents (e.g., CDCl3) | Tetra-imine bis-calix researchgate.netpyrrole cages | Faster self-assembly | nih.gov |
Formation of Micelles by this compound Derivatives
The unique molecular architecture of this compound (OMS), characterized by a rigid, inorganic silica core and eight organic methyl groups, provides a versatile platform for the synthesis of novel amphiphilic molecules. By chemically modifying the functional groups attached to the silicon-oxygen cage, derivatives of this compound can be engineered to exhibit surfactant-like properties, leading to their self-assembly into micelles in solution. This behavior is driven by the solvophobic effect, analogous to the hydrophobic effect that governs micelle formation in traditional surfactants.
The creation of amphiphilic this compound derivatives typically involves the attachment of hydrophilic polymer chains to the inorganic core, which becomes the hydrophobic moiety. This covalent linkage of a hydrophilic "head" and a hydrophobic "tail" is the fundamental principle behind their ability to form micelles. In aqueous environments, these amphiphilic molecules arrange themselves to minimize the unfavorable interactions between the hydrophobic core and water molecules, resulting in the formation of spherical aggregates known as micelles. In these structures, the hydrophobic silsesquioxane cages are sequestered in the core of the micelle, while the hydrophilic chains form a corona that interfaces with the surrounding aqueous medium.
The synthesis of such derivatives can be achieved through various chemical strategies. For instance, polyhedral oligomeric silsesquioxane (POSS) structures can be functionalized with polymer chains like polyethylene (B3416737) glycol (PEG) to create amphiphilic POSS-PEG polymers. nih.govmdpi.com The precise control over the molecular weight and nature of the attached polymer allows for the fine-tuning of the self-assembly behavior and the resulting micellar properties.
Research has also explored the synthesis of this compound through processes that involve micelle formation as a template. For example, the microwave-assisted sol-gel reaction of methyltrimethoxysilane (B3422404) in a solvent like diglyme (B29089) can lead to the formation of cubic this compound particles, a process facilitated by the organization of methyltrimethoxysilane molecules into micelles. researchgate.net
Furthermore, the functionalization of octa(3-aminopropyl)silsesquioxane with moieties like 4-((4-(dodecyloxy)phenyl)diazenyl)benzoic acid results in amphiphilic derivatives with a hydrophilic amino-POSS head and a hydrophobic tail. nih.gov These specialized derivatives have demonstrated a high capacity for encapsulating other molecules, such as dyes, within their micellar structures. nih.gov
A key parameter characterizing the formation of micelles is the critical micelle concentration (CMC), which is the concentration of the surfactant above which micelles begin to form. For amphiphilic this compound derivatives, the CMC values are influenced by the nature and length of the hydrophilic chains.
Research Findings on Micelle Formation
Detailed studies have investigated the self-assembly of various this compound derivatives. A notable example involves the synthesis of amphiphilic polymers by reacting octamercaptopropyl-POSS with allyl-terminated polyethers via a thiol-ene click reaction. mdpi.com The resulting POSS-PEG polymers were found to self-assemble into nanoparticles in aqueous solutions. nih.govmdpi.com
Dynamic light scattering (DLS) analyses of these POSS-PEG polymers revealed that the formed nanoparticles (micelles) exhibit a bimodal distribution in size. nih.gov The critical micelle concentration (CMC) of these polymers was determined to be in the range of 0.011 to 0.050 mg/mL, indicating a strong tendency for self-assembly even at low concentrations. nih.govmdpi.com
The table below summarizes the critical micelle concentration for different polyether-octafunctionalized POSS amphiphilic polymers.
| Polymer | Critical Micelle Concentration (CMC) (mg/mL) |
| P1 | 0.011 |
| P2 | 0.025 |
| P3 | 0.050 |
Data sourced from studies on amphiphilic polyether-octafunctionalized POSS. nih.govmdpi.com
The formation of micelles by these this compound derivatives opens up possibilities for their application in various fields, leveraging their unique core-shell structure and encapsulation capabilities.
Integration of Octamethylsilsesquioxane in Hybrid Materials and Composites
Polymer/Octamethylsilsesquioxane Nanocomposites
The development of polymer nanocomposites containing OMS hinges on the successful dispersion of these nanoparticles within the polymer matrix. nanoshel.com The resulting materials often exhibit improved properties such as increased strength, modulus, and rigidity while maintaining the lightweight and ductile nature of the host polymer. nanoshel.com
Two primary methods are employed to incorporate OMS particles into polymer matrices: chemical cross-linking and physical blending. nanoshel.com
Chemical Cross-linking: In this approach, OMS nanoparticles form covalent bonds with the polymer chains. nanoshel.comspecialchem.com This method creates a stable, interconnected three-dimensional network, leading to materials with high mechanical strength and stability. mdpi.comresearchgate.net The formation of these strong chemical bonds typically makes the resulting thermosetting polymer more rigid and resistant to heat and solvents. specialchem.com Functionalized silsesquioxanes can be used to facilitate these reactions, such as vinyl-substituted silsesquioxanes which can be linked via alkene metathesis or grafted onto polymers like polyethylene (B3416737) to be crosslinked with moisture. wikipedia.orgabcr.com
Physical Blending: This method involves physically mixing OMS with a polymer without the formation of covalent bonds. nanoshel.com The interactions are based on weaker forces like van der Waals forces. specialchem.comnih.gov Physical blending is often achieved through techniques such as:
Melt Mixing: The most common method for thermoplastics, where OMS is blended with the molten polymer using equipment like twin-screw extruders. nih.govmdpi.com This high-shear process aims to achieve a homogeneous dispersion of the nanoparticles within the polymer matrix. mdpi.com
Solvent Casting: In this technique, both the polymer and OMS are dissolved in a common solvent, followed by the evaporation of the solvent to leave a composite film. nanoshel.commdpi.com This can lead to a homogeneous morphology, and in some cases, superior mechanical properties compared to melt mixing. researchgate.net
The choice between chemical and physical methods depends on the desired final properties. Chemical cross-linking offers robust and permanent integration, while physical blending allows for easier processing, typical for thermoplastics. nanoshel.comspecialchem.com
The introduction of OMS nanoparticles can significantly alter the segmental dynamics and chain relaxation of polymers. researchgate.net The segmental dynamics of POSS derivatives in hybrid materials are strongly influenced by their structural features, which in turn affects the polymer-nanoparticle interfacial interactions. researchgate.netresearchgate.net
The incorporation of OMS can be used to manipulate the interfacial morphology and create tunable free volumes within the polymer matrix. researchgate.net In polydimethylsiloxane (B3030410) (PDMS), for example, the addition of POSS was found to reduce the size of small free volumes. researchgate.net This ability to tailor free volume is significant as it can influence the transport properties and mechanical behavior of the material. Scanning electron microscopy (SEM) combined with energy-dispersive X-ray spectroscopy (EDS) is a common technique used to analyze the dispersion and interfacial characteristics of OMS within the polymer matrix. nih.gov
OMS can act as an effective nucleating agent in semi-crystalline polymers, accelerating their crystallization. researchgate.net This effect is particularly well-documented in isotactic polypropylene (B1209903) (iPP). nih.govresearchgate.net
Mechanism: Under quiescent (non-shear) conditions, residual OMS crystals can act as heterogeneous nucleation sites, initiating the growth of polymer crystals (spherulites). nih.gov This increases the crystallization temperature, meaning crystallization begins at a higher temperature during cooling from the melt. researchgate.netethz.ch An increased number of nucleation sites leads to a larger number of smaller spherulites. ethz.ch
Shear Conditions: Under shear flow, OMS molecules can act as physical crosslinkers, which enhances the orientation of polymer chains and leads to a faster crystallization rate compared to the neat polymer. nih.govresearchgate.net
The table below summarizes the effect of OMS on the crystallization temperature of isotactic polypropylene.
| Polymer System | OMS Concentration (wt%) | Effect on Crystallization Temperature (Tc) | Reference |
| Isotactic Polypropylene (iPP) | 10 to 30 | Increased Tc, indicating a nucleating effect. | researchgate.net |
| Isotactic Polypropylene (iPP) | Not specified | Slight increase of 1-3 °C. | researchgate.net |
| Isotactic Polypropylene (iPP) | Not specified | Used as a support for another nucleating agent, showing a synergistic effect. | nih.govmdpi.com |
The addition of OMS can significantly modify the rheological, or flow, properties of polymer melts. nih.govscirp.org These changes are critical for polymer processing and can also provide insight into the nanocomposite's internal structure. researchgate.netsemanticscholar.org
In studies with ultrahigh molecular weight polyethylene (UHMWPE), blending with Octamethyl-POSS resulted in a reduced viscosity. researchgate.net This viscosity reduction was attributed to a disentanglement effect. The dynamic mechanical analysis of this blend also showed a lower pseudoequilibrium modulus in the rubbery plateau compared to pure UHMWPE. researchgate.net The rheological behavior of polymer blends is generally complex, influenced by the viscoelastic properties of the components, the interfacial tension, and the morphology of the blend. researchgate.netsemanticscholar.org In immiscible blends, rheological measurements can often indicate the phase-separated nature of the system. semanticscholar.org
Specific Polymer Systems with OMS
The compatibility and resulting properties of OMS nanocomposites are highly dependent on the specific polymer matrix.
| Polymer | OMS Loading | Preparation Method | Key Findings | References |
| Isotactic Polypropylene (iPP) | 0.1 - 10% w/w | Melt Blending | Acts as a nucleating agent, increasing crystallization temperature. nih.govresearchgate.net Can have a synergistic effect when used with other nucleating agents. nih.govmdpi.com At high loadings, may hinder crystal growth. researchgate.net | nih.govresearchgate.netmdpi.com |
| Ultrahigh Molecular Weight Polyethylene (UHMWPE) | 0.5 phr | Blending | Reduced melt viscosity due to disentanglement effect. Lower pseudoequilibrium modulus. | researchgate.net |
| High-Density Polyethylene (HDPE) | Various | Not specified | Little impact on the overall level of crystallinity, but mediated the crystallite size. | mdpi.com |
| Poly(methyl methacrylate) (PMMA) | 3 wt% | Not specified | Used to create polymer inorganic nanocomposites. Characterized using Raman microspectroscopy and X-ray microtomography to study filler distribution. | researchgate.net |
| Polydimethylsiloxane (PDMS) | Not specified | Physical Blending | Manipulated interfacial morphology and resulted in tunable, smaller free volumes. | researchgate.net |
Polypropylene (PP) Composites
The incorporation of Octamethylsilsesquioxane (om-POSS) into a polypropylene (PP) matrix has been investigated to enhance the polymer's properties. Research shows that while OMS may not significantly alter certain bulk properties like the degree of crystallinity, it can influence the thermal stability and dielectric characteristics of the composite.
Table 1: Effects of this compound (OMS) on Polypropylene (PP) Composites
| Property | Observation | Research Finding |
| Crystallinity | Minimal change in the overall crystallinity index of polypropylene. | The addition of this compound to HDPE at various loadings had little impact on the polymer's crystallinity level but did mediate its crystallite size. |
| Dispersion | Nanoparticles tend to form micron-sized agglomerates within the PP matrix. acs.orgresearcher.life | Multiscale analysis reveals that om-POSS crystalline nanoparticles agglomerate to form elongated, micron-sized particles. acs.orgresearcher.life |
| Thermal Stability | A decrease in thermal stability has been reported in some physically blended composites. nih.gov | A free radical mechanism may be speculated, where decomposing CS molecules accelerate iPP chain scission. nih.gov |
| Dielectric Properties | Can substantially increase the breakdown strength of polypropylene. nih.gov | The results of relative permittivity, loss factor, and volume resistivity measurements indicate that om-POSS additives could improve the dielectric properties of PP. nih.gov |
Polydimethylsiloxane (PDMS) Composites
The integration of this compound into Polydimethylsiloxane (PDMS) has been explored, particularly for creating mixed matrix membranes (MMMs) for separation processes. While OMS itself did not show significant improvement in the mechanical or thermal properties of PDMS rubber composites in some studies, other functionalized POSS have shown enhancements. scribd.com
However, in the context of membranes for biofuel recovery, the incorporation of POSS, including OMS, into a PDMS matrix can favorably alter the membrane's free volume characteristics. scribd.com This manipulation of the nanoscale architecture can lead to improved separation performance, breaking the common trade-off between permeability and selectivity. Specifically for bio-butanol recovery from aqueous solutions, POSS/PDMS membranes have demonstrated a desirable simultaneous increase in both permeability and selectivity. scribd.com
Table 2: Performance of POSS/PDMS Mixed Matrix Membranes for Butanol Recovery
| Membrane Type | Permeability | Selectivity | Key Finding |
| POSS/PDMS MMMs | Increased | Increased | Facile incorporation of POSS into PDMS manipulates interfacial morphology and tunable free volumes, which is beneficial for the preferential permeation of large-sized molecules. scribd.com |
Polyurethane (PU) Nanocomposites
The study of this compound within polyurethane (PU) systems is part of a broader investigation into how different POSS structures influence the properties of the final nanocomposite. Research into hybrid systems involving urethane (B1682113) dimethacrylate (UDMA), a component of PU resins, and various POSS molecules, including those with reactive and non-reactive groups, provides insight into these interactions.
The kinetic behavior of polymerization and the final network properties are influenced by the type of POSS incorporated. Studies have used different types of initiators that decompose at various temperatures to cure the hybrid systems, demonstrating the influence of POSS on the final conversion. nih.gov The structure of the hybrid's surface and the glass transition temperature (Tg) are key parameters investigated to understand the effect of the silsesquioxane filler on the polyurethane network. nih.gov The incorporation of both dithiol and octamethacryl-POSS nanofillers within a dimethacrylate matrix, for example, has been shown to have a significant influence on surface chemistry, polymerization kinetics, and the thermostability of the resulting networks. nih.gov
Ultrahigh Molecular Weight Polyethylene (UHMWPE) Blends
The blending of this compound with Ultrahigh Molecular Weight Polyethylene (UHMWPE) has been shown to significantly affect the viscoelastic properties of the polymer. Due to its extremely high molecular weight, UHMWPE features a high density of chain entanglements, making it notoriously difficult to process in the melt state.
Research involving UHMWPE/Octamethyl-POSS composites produced by in-situ polymerization has shown that OMS can act to reduce these entanglements. The study revealed that the addition of OMS leads to a reduced melt viscosity. Dynamic mechanical analysis indicated a lower pseudoequilibrium modulus in the rubbery plateau for the UHMWPE/POSS blend compared to pure UHMWPE. This suggests that the OMS molecules intercalate between the entangled UHMWPE chains, effectively diluting the entanglement network and increasing the molecular weight between entanglements (Me).
Table 3: Viscoelastic Properties of UHMWPE/Octamethyl-POSS Composites
| Property | Pure UHMWPE | UHMWPE/POSS (100/0.5) | Key Finding |
| Melt Viscosity | High | Reduced | The addition of POSS can induce the disentanglement of UHMWPE. |
| Pseudoequilibrium Modulus (GN0) | Higher | Lower | The calculated entanglement density of the UHMWPE/POSS blend was smaller than that of pure UHMWPE. |
| Molecular Weight Between Entanglements (Me) | Smaller | Larger | In-situ polymerization can induce homogeneous dispersion of POSS to interpenetrate the molecular network, dramatically diluting the entanglement. |
Data synthesized from findings presented in referenced research. nih.gov
Bridged Polysilsesquioxanes Incorporating OMS
Bridged polysilsesquioxanes (BPS) are a specific class of hybrid organic-inorganic materials. materials-science.infonih.gov They are typically synthesized through the sol-gel polymerization of monomer precursors that contain two or more trifunctional silyl (B83357) groups (e.g., trialkoxysilanes) separated by an organic bridging group. materials-science.infoacs.org The general formula can be represented as [O1.5Si-R-SiO1.5], where 'R' is the organic bridge that connects the silicon atoms. researchgate.net This structure ensures a homogeneous distribution of the organic component within the inorganic siloxane network at a molecular level. acs.org
This compound ([CH₃SiO₁.₅]₈) is a fully condensed, cage-like silsesquioxane (T8 structure). google.com It does not possess reactive functional groups like trialkoxysilanes that would allow it to act as a monomer to form a bridged polysilsesquioxane in the conventional sense. Its stable, non-reactive methyl groups and the complete condensation of its Si-O-Si framework prevent it from polymerizing further to create a bridged network structure. While functionalized POSS cages or incompletely condensed POSS (e.g., trisilanol-POSS) can be used as building blocks in polymerization, the inert OMS cage is typically incorporated as a discrete nanofiller within a polymer matrix rather than as a co-monomer in a bridged polysilsesquioxane synthesis. google.com
Self-Assembled Monolayers and Surface Modifications
This compound has been investigated as a key component in creating liquid-repellent surfaces. Rather than forming a classic self-assembled monolayer (SAM), where molecules with specific headgroups chemically bond to a substrate in an ordered, single layer, OMS is used as a particle additive in composite films to achieve desired surface properties. acs.orgnih.govgoogle.com
Research based on Hansen solubility parameters (HSP) identified that OMS has solubility characteristics similar to polytetrafluoroethylene (PTFE), a well-known liquid-repellent material. acs.orgnih.gov This finding prompted the development of composite films where OMS particles are embedded in a matrix material. For example, an electroless-plated Nickel-Phosphorus (Ni-P) film containing OMS particles (Ni-P/OMS) was created. This composite surface demonstrated liquid-repellency comparable to or even exceeding that of similar films made with PTFE particles for most liquids. acs.orgnih.gov
To further enhance the liquid-repellency and reduce the influence of the hydrophilic metal matrix, another composite was developed using polydimethylsiloxane (PDMS) as the matrix. A solution-sprayed PDMS film with embedded OMS particles showed superior liquid-repellency and water-sliding behavior. acs.orgnih.gov These films represent a promising approach to creating non-fluorinated liquid-repellent surfaces.
Table 4: Contact Angles of Various Liquids on OMS-Based Composite Films
| Liquid | Surface Tension (mN/m) | Ni-P/OMS Film | PDMS/OMS Film |
| Water | 72.8 | 151° | 154° |
| Diiodomethane | 50.8 | 129° | 134° |
| Ethylene Glycol | 48.3 | 137° | 142° |
| n-Hexadecane | 27.5 | 87° | 92° |
| 1-Bromonaphthalene | 44.4 | 100° | 114° |
Catalytic Applications and Metal Silsesquioxane Derivatives
The unique molecular structure of silsesquioxanes, particularly their inorganic silica-like core and organic functionalities, makes them exceptional building blocks for advanced catalytic systems. When metal atoms are incorporated into the silsesquioxane framework, the resulting metallasilsesquioxanes exhibit remarkable catalytic properties, serving as both effective catalysts and valuable models for understanding complex catalytic processes.
Advanced and Emerging Applications of Octamethylsilsesquioxane
Electronic Materials and Integrated Circuits
The integration of octamethylsilsesquioxane into electronic materials, particularly as a component in nanocomposites, has shown significant promise for the development of next-generation integrated circuits. One of the key areas of application is in the formulation of low-dielectric constant (low-κ) materials. In the manufacturing of semiconductors, low-κ materials are essential for insulating the conductive parts of a circuit, such as wire interconnects and transistors, from one another. wikipedia.org As electronic components continue to shrink in size, the need for materials with lower dielectric constants becomes more critical to reduce parasitic capacitance, which in turn allows for faster switching speeds and lower heat dissipation. wikipedia.org
Polyimide (PI) nanocomposites containing POSS have been developed to achieve a lower dielectric constant compared to pure polyimide. nsysu.edu.tw The incorporation of the silsesquioxane cage structure into the polyimide network creates free volume, leading to a looser PI structure and a reduction in the dielectric constant. nsysu.edu.tw For instance, a polyimide hybrid with 10 wt% of an epoxy-functionalized POSS exhibited a dielectric constant of 2.65, a significant reduction from the 3.22 of pure polyimide. nsysu.edu.tw This reduction in the dielectric constant is accompanied by a decrease in the thermal expansion coefficient, which is another crucial property for materials used in electronic packaging. nsysu.edu.tw
Table 1: Properties of Polyimide-POSS Nanocomposites
| Material | POSS Content (wt%) | Dielectric Constant (κ) | Thermal Expansion Coefficient (ppm/°C) |
|---|---|---|---|
| Pure Polyimide | 0 | 3.22 | 66.23 |
| PI-3P | 3 | Not Specified | 63.28 |
| PI-10P | 10 | 2.65 | 58.25 |
Data sourced from a study on polyimide and polyhedral oligomeric silsesquioxane nanocomposites for low-dielectric applications. nsysu.edu.tw
Light Emitting Diodes (LEDs) and Luminescent Materials
This compound and its derivatives are also making an impact in the field of optoelectronics, specifically in the development of more efficient and stable light-emitting diodes (LEDs). Research has demonstrated the beneficial role of polyhedral oligomeric silsesquioxane as an insulating material in electroluminescent green light-emitting devices based on CsPbBr3 perovskite nanocrystals. When used as an additional hole-blocking layer, POSS can significantly enhance the performance of these LEDs.
The POSS layer acts as a barrier, preventing holes from leaking out of the emissive layer and reaching the electron transport layer. This confines both electrons and holes within the active layer, leading to more efficient recombination and, consequently, higher light output. The external quantum efficiency and luminance efficiency of LEDs with an additional POSS layer have been shown to be significantly enhanced. Furthermore, the use of POSS can improve the surface coverage and morphological features of the perovskite nanocrystal films, contributing to improved device stability and higher peak luminance.
Beyond LEDs, functionalized POSS hybrids are being explored as photofunctional materials. For example, an imidazolium-based POSS has been used to create a hybrid material with a lanthanide complex, resulting in a substance with enhanced fluorescence intensity and a longer lifetime. researchgate.net Such materials have potential applications in organic light-emitting devices (OLEDs) and sensors. researchgate.net
Sensor Applications (e.g., Chemosensors for Fluoride (B91410) Ions)
The unique chemical properties of silsesquioxane cages make them excellent candidates for the development of highly sensitive and selective chemosensors. A notable application is in the detection of fluoride ions, which are important in various contexts, from dental health to environmental monitoring. The strong affinity between silicon and fluoride allows for the design of sensors that can detect very low concentrations of fluoride ions.
One approach involves the use of a dye-modified polyhedral oligomeric silsesquioxane. rsc.org In this system, the aggregation of the dye-modified POSS initially results in weak fluorescence. rsc.org However, in the presence of fluoride ions, the silsesquioxane cage is broken down, leading to the release of the dye and a significant increase in fluorescence intensity, thus acting as a "turn-on" sensor. rsc.org The detection limit for fluoride ions using such a sensor has been reported to be as low as 0.70 μM. kyoto-u.ac.jp
Another strategy employs a hydrophilic luminescent polymer composed of amino-functionalized POSS and perylene (B46583) diimides for fluoride ion detection in water. acs.org This "off-on" sensor operates on the principle of photoinduced electron transfer (PET), which is disrupted by the degradation of the POSS cage in the presence of fluoride, leading to a "turn-on" of fluorescence. acs.org This method has demonstrated high selectivity and a detection limit of 16.2 ppb. acs.org Pyrene-functionalized silsesquioxane cages have also been shown to selectively capture fluoride ions with a very low detection limit of 1.61 ppb. semanticscholar.org
Table 2: Performance of Silsesquioxane-Based Fluoride Ion Sensors
| Sensor Type | Detection Principle | Detection Limit |
|---|---|---|
| Dye-Modified POSS Aggregation | Cage-breaking induced dye release | 0.70 μM |
| Amino-Functionalized POSS-Perylene Diimide Polymer | Disruption of Photoinduced Electron Transfer | 16.2 ppb |
| Pyrene-Functionalized Silsesquioxane Cages | Encapsulation of F⁻ | 1.61 ppb |
Data compiled from various studies on silsesquioxane-based fluoride sensors. kyoto-u.ac.jpacs.orgsemanticscholar.org
Antimicrobial Coatings and Biocides
The development of effective antimicrobial coatings is crucial in preventing the spread of harmful microorganisms in various settings, from healthcare facilities to public spaces. Polyhedral oligomeric silsesquioxanes functionalized with antimicrobial agents have emerged as a promising platform for creating such coatings. A common approach involves the incorporation of quaternary ammonium (B1175870) compounds (QACs), which are known for their biocidal properties, onto the POSS structure.
The synthesis of quaternary ammonium-functionalized POSS (Q-POSS) has been shown to yield compounds with good antimicrobial activity against both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria. nih.gov The effectiveness of these Q-POSS compounds can be tuned by altering the length of the alkyl chain and the charge density. nih.gov These antimicrobial POSS derivatives can be incorporated into polysiloxane coatings, providing a durable and effective antimicrobial surface. nih.gov The antimicrobial performance of polyethylene (B3416737) films with coatings containing quaternary ammonium salts has been shown to be maintained even after repeated washings, with a biocidal efficiency of about 99%. nih.gov
Drug Nanocarriers
In the field of biomedicine, the use of nanocarriers for drug delivery has the potential to revolutionize the treatment of various diseases by improving the therapeutic efficacy of drugs while reducing side effects. nih.gov Polyhedral oligomeric silsesquioxanes are being explored as building blocks for such drug delivery systems due to their well-defined nanoscale structure, chemical tunability, and biocompatibility. nih.govmdpi.com
Silica-based platforms, including POSS, offer several advantages for drug delivery, such as easy functionalization. mdpi.com Octa-functionalized amide-POSS has been investigated as a carrier for non-steroidal anti-inflammatory drugs (NSAIDs) by trapping the drug molecules within its nanosized structure. mdpi.com The adsorbed drug can then be released under physiological conditions. mdpi.com
Furthermore, POSS-based nanohybrids have been developed for combined drug delivery and diagnostic applications. For example, a POSS-based nanohybrid with the photosensitizer phenosafranin (B118193) has been created for use in cellular imaging and cancer treatment. mdpi.com In another study, docetaxel-loaded POSS nanoparticles demonstrated effective release of the drug into the cytoplasm, leading to microtubule aggregation, cell cycle arrest, and apoptosis in cancer cells. mdpi.com
Janus Particles
Janus particles, named after the two-faced Roman god, are a special class of nanoparticles that possess two or more distinct physical or chemical properties on their surfaces. nih.gov This anisotropy allows for the creation of complex, self-assembling structures with a wide range of potential applications. Silsesquioxanes have been utilized in the synthesis of these unique particles.
One method for creating Janus particles involves the asymmetric capping of mesoporous silica (B1680970) nanoparticles with a non-porous phenylsilsesquioxane. rsc.orgnih.gov This results in a particle with one side being porous and the other non-porous, combining colloidal stability and mesoporosity in a single entity. rsc.orgnih.gov Such Janus particles are promising for applications in catalysis, biomedicine, and coatings. rsc.orgnih.gov The unique structure of Janus particles allows them to act as solid surfactants, stabilizing emulsions and enabling the creation of self-stratifying coatings. paint.org
Liquid-Repellent Films and Surface Engineering
The creation of liquid-repellent surfaces is of great interest for a wide range of applications, including self-cleaning coatings, anti-icing surfaces, and moisture barriers. This compound has been investigated as a key component in the fabrication of such films due to its omniphobic properties.
Based on Hansen solubility parameters, this compound has been shown to have properties similar to polytetrafluoroethylene (PTFE), a well-known liquid-repellent material. nih.gov This suggests that films containing this compound should exhibit comparable liquid-repellency. nih.gov Indeed, composite films of electroless-plated Ni-P with this compound particles have demonstrated liquid-repellency that is comparable to or even higher than that of similar films with PTFE particles. nih.gov
Furthermore, by using a polydimethylsiloxane (B3030410) (PDMS) matrix instead of a hydrophilic Ni-P matrix, the liquid-repellency and water-sliding behavior of the composite film can be enhanced. nih.gov These this compound-based films are considered promising candidates for non-fluorinated liquid-repellent coatings. nih.gov
Environmental Applications and Degradation Pathways
While primarily utilized for its material-enhancing properties, this compound is the subject of investigation regarding its environmental presence and ultimate fate. Research into direct environmental applications is nascent, with some studies pointing towards its potential use in specialized surface treatments. One promising area is in the formulation of non-fluorinated, liquid-repellent films. These films, incorporating this compound particles, could serve as alternatives to environmentally persistent fluorinated compounds used for creating water-repellent surfaces.
The environmental degradation of this compound is not extensively documented in scientific literature. However, insights can be drawn from studies on structurally related siloxane compounds. The primary degradation pathways for siloxanes in the environment are generally considered to be hydrolysis and, for volatile types, atmospheric photolysis.
Studies on other low-molecular-weight siloxanes, such as Octamethylcyclotetrasiloxane (D4), suggest potential for biodegradation. For instance, research has shown that Octamethylcyclotetrasiloxane can be biodegraded under anaerobic conditions, with dimethylsilanediol (B41321) identified as the main degradation product. nih.govnih.gov This process is dependent on viable microorganisms, as no significant degradation occurs in sterilized control samples. nih.gov Chemical processes, such as clay-catalyzed hydrolysis, are also recognized as a degradation pathway for some siloxanes in soil environments. nih.gov It is hypothesized that hydrolysis of the siloxane bond (Si-O-Si) could be an initial step in the environmental breakdown of these compounds, potentially followed by microbial action. nih.gov However, direct evidence and specific pathways for the cage-structured this compound remain an area for further research.
Potential as Functional Additives in Polyolefin Composites
This compound has been investigated as a functional additive and nanomodifier in polyolefin composites, particularly those based on polyethylene (PE) and polypropylene (B1209903) (PP). Its incorporation aims to modify the thermal, mechanical, and crystalline properties of the base polymer. Due to its well-defined molecular structure and nanometer size, it is considered a nano-reinforcing agent rather than a conventional filler. mdpi.com
In polyethylene composites, the effect of this compound is highly dependent on its concentration, or loading level. Research indicates that at higher loadings (e.g., 5–10% by weight), the additive can lead to a decrease in certain mechanical properties. This is often attributed to the tendency of the particles to form agglomerates within the polymer matrix. mdpi.com However, it can concurrently increase the stiffness of the material. mdpi.com At lower concentrations, typically around 1%, silsesquioxane compounds have been shown to improve the thermal stability and rigidity of polyethylene. mdpi.com
Table 1: Effects of this compound on Mechanical Properties of Polyethylene
| Property | Loading Level | Observed Effect | Reference |
| Tensile Strength | 5–10% | Decreased | mdpi.com |
| Elongation at Rupture | 5–10% | Decreased | mdpi.com |
| Young's Modulus | 5–10% | Increased | mdpi.com |
In polypropylene composites, this compound has been noted for its influence on thermal properties and crystallization behavior. It has been reported to induce a slight stabilizing effect on polypropylene at high loadings (3% and 10% w/w). Furthermore, it has been used as a support for other nucleating agents, demonstrating a synergistic effect that can influence the crystallization of the polypropylene matrix. nih.gov The dispersion of the silsesquioxane particles is a critical factor, with a tendency for nanoparticles to form micron-sized agglomerates within the polypropylene. nih.gov
The addition of silsesquioxane derivatives can significantly alter the properties of polyolefin materials by improving thermal stability, flame resistance, and processability, such as melt rheology. nih.gov
Table 2: Research Findings on this compound in Polyolefin Composites
| Polyolefin | Property Investigated | Key Finding |
| Polyethylene (PE) | Crystallinity | Little impact on overall crystallinity level, but mediates crystallite size. mdpi.com |
| Polypropylene (PP) | Thermal Stability | Induces a slight stabilizing effect at high loadings (3% and 10% w/w). |
| Polypropylene (PP) | Crystallization | Can act as a support for nucleating agents, showing a synergistic effect. nih.gov |
| Polyethylene (PE) | Thermal Stability | Additives improved the thermal stability of polyethylene. mdpi.com |
Challenges and Future Research Directions
Control over Dispersion and Agglomeration in Polymer Matrices
A significant hurdle in the development of high-performance polymer nanocomposites is achieving uniform dispersion of OMS nanoparticles within the polymer matrix. Due to their high surface energy, OMS particles have a strong tendency to agglomerate, which can lead to a deterioration of the desired material properties. researchgate.neticm.edu.pl Future research in this area will need to focus on several key aspects:
Surface Modification: Developing novel surface modification techniques for OMS is crucial to improve its compatibility with various polymer matrices. This can involve the introduction of functional groups that can interact more favorably with the polymer chains, thereby reducing the likelihood of agglomeration.
Processing Techniques: The optimization of processing techniques, such as melt blending and solution casting, is essential for achieving better dispersion. icm.edu.pl Investigating the influence of processing parameters like temperature, shear rate, and cooling rate on the final morphology of the nanocomposite is a critical area of study.
Advanced Characterization: The use of advanced characterization techniques, such as computerized X-ray microtomography (CXμT) and Raman microspectroscopy, will be vital in understanding the three-dimensional distribution and agglomeration of OMS particles within the polymer matrix at the micrometer and nanometer scales. researchgate.net
Successful control over dispersion and agglomeration will enable the fabrication of nanocomposites with enhanced and predictable properties.
Understanding Structure-Property Relationships for Tailored Performance
The relationship between the molecular structure of OMS and the macroscopic properties of the resulting materials is a fundamental area of ongoing research. A deeper understanding of these relationships will allow for the design of OMS-based materials with tailored performance characteristics for specific applications. scilit.comresearchgate.netresearchgate.net Key research directions include:
Influence of Substituents: Systematically studying the effect of different organic substituents on the OMS cage on the thermal, mechanical, and optical properties of nanocomposites. icm.edu.pl For example, research has indicated that asymmetric POSS molecules may lead to nanocomposites with enhanced thermal resistance. researchgate.net
Predictive Modeling: Developing robust theoretical models to predict the properties of OMS-based materials based on their molecular structure and composition. This will facilitate a more rational design approach to material development.
A comprehensive understanding of structure-property relationships will accelerate the development of novel materials with precisely controlled functionalities.
Development of Asymmetrically Functionalized OMS for Nano-linkers
The synthesis of asymmetrically functionalized OMS, where different reactive groups are attached to the silica (B1680970) cage, presents a promising avenue for the creation of novel nano-linkers. These molecules can act as bridges between different components in a material, leading to the formation of well-defined nanostructures. Future research in this area will focus on:
Synthetic Methodologies: Developing efficient and selective synthetic routes to produce asymmetrically functionalized OMS with a high degree of control over the placement and type of functional groups. This includes exploring both stoichiometric and catalytic transformation methods. mdpi.com
Self-Assembly: Investigating the self-assembly behavior of these asymmetrically functionalized molecules to create complex and hierarchical nanostructures.
Applications in Nanotechnology: Exploring the potential applications of these nano-linkers in areas such as molecular electronics, targeted drug delivery, and advanced catalysis. The ability to create well-defined 3-D structures from these nano-building blocks is of significant interest. umich.edu
The development of asymmetrically functionalized OMS as nano-linkers will open up new possibilities for the bottom-up fabrication of advanced nanomaterials.
Exploration of New Structure/Property Relationships in Hybrid Nanocomposites
The combination of the inorganic Si-O core of OMS with organic functionalities offers a unique platform for creating hybrid nanocomposites with novel and tunable properties. nih.gov Future research will aim to explore new structure-property relationships in these materials by:
Novel Polymer Matrices: Incorporating OMS into a wider range of polymer matrices, including biodegradable polymers and high-performance engineering plastics, to develop materials for new applications.
Multi-functional Hybrids: Designing and synthesizing hybrid nanocomposites that exhibit multiple functionalities, such as a combination of enhanced mechanical strength, thermal stability, and specific optical or electronic properties.
Hierarchical Structures: Investigating the formation of hierarchical structures in OMS-based nanocomposites and their impact on material properties. This involves controlling the organization of OMS molecules at multiple length scales.
The exploration of new structure-property relationships will lead to the discovery of next-generation hybrid materials with unprecedented performance.
Expanding Computational and Theoretical Studies
Computational and theoretical studies are becoming increasingly important in complementing experimental research on OMS. These studies can provide valuable insights into the behavior of OMS at the molecular level and guide the design of new materials. researchgate.net Future efforts in this area will include:
Atomistic Simulations: Utilizing atomistic simulations to investigate the detailed behavior of OMS in different environments, such as its interaction with polymer chains and its diffusion within a matrix. mit.edu
Quantum Chemical Modeling: Employing quantum chemical methods, such as Density Functional Theory (DFT), to study the electronic structure and reactivity of OMS and to predict its spectroscopic properties. researchgate.net
Multiscale Modeling: Developing multiscale modeling approaches that can bridge the gap between the molecular scale and the macroscopic properties of OMS-based materials.
The expansion of computational and theoretical studies will provide a deeper understanding of the fundamental principles governing the behavior of OMS and accelerate the pace of material discovery.
Green and Sustainable Synthesis Development
In line with the growing emphasis on environmentally friendly chemical processes, the development of green and sustainable synthesis methods for OMS is a critical area of future research. This involves minimizing the use of hazardous solvents and reagents, reducing energy consumption, and maximizing atom economy. mdpi.com Promising research directions include:
Microwave-Assisted Synthesis: Further development of microwave-assisted sol-gel reactions, which have been shown to be a rapid and eco-friendly method for producing OMS. researchgate.net
Solvent-Free and Catalyst-Free Reactions: Exploring and optimizing solvent- and catalyst-free hydrolytic polycondensation reactions to produce silsesquioxanes, which aligns with the principles of green chemistry. mdpi.com
Bio-based Precursors: Investigating the use of bio-based precursors for the synthesis of OMS to reduce the reliance on fossil fuels.
The development of green and sustainable synthesis routes will not only reduce the environmental impact of OMS production but also potentially lead to more cost-effective manufacturing processes.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of octamethylsilsesquioxane (OMSQ) to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For example, Bolln et al. demonstrated that FeCl₃ in petroleum ether with sodium dodecylsulfate as a surfactant yields OMSQ with C3i symmetry, as confirmed by XRD and FT-IR . Contrastingly, alternative methods using hydrochloric acid in methanol for related silsesquioxanes highlight the role of acid strength and solvent polarity in hydrolysis-condensation kinetics . Key parameters include catalyst purity (>98%), solvent drying, and reaction time (e.g., 6 weeks for complete condensation in some protocols).
Q. How can researchers resolve contradictions in reported structural symmetries of OMSQ (e.g., C3i vs. other configurations)?
- Methodological Answer : Structural discrepancies often arise from differences in crystallization conditions or characterization techniques. Combining XRD for lattice symmetry analysis, FT-IR for vibrational mode assignments, and periodic density functional theory (DFT) for phonon dispersion validation can reconcile contradictions. For instance, Shutte and Pretorius used DFT to predict C3i symmetry, later confirmed experimentally via neutron scattering and IR data . Discrepancies in phonon modes (e.g., imaginary modes up to 230 cm⁻¹) may indicate lattice instability under varying conditions .
Q. What standardized protocols exist for characterizing OMSQ’s physicochemical properties (e.g., solubility, thermal stability)?
- Methodological Answer : Follow EPA guidelines for data collection, which prioritize peer-reviewed literature, gray literature (e.g., technical reports), and regulatory submissions (TSCA Sections 4, 5, 8) . For solubility, use OECD 105 guidelines; for thermal stability, employ thermogravimetric analysis (TGA) with heating rates of 10°C/min under nitrogen. Cross-validate results with databases like PubChem and ECHA Dissemination Site, ensuring alignment with reported values for related siloxanes .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) enhance the interpretation of OMSQ’s vibrational spectra and environmental fate?
- Methodological Answer : DFT simulations assign vibrational modes to specific molecular motions, resolving ambiguities in IR/Raman spectra. For example, periodic DFT combined with neutron scattering data validated OMSQ’s C–H stretching modes and Si–O–Si bending vibrations . Environmental fate modeling integrates OMSQ’s log Kow (octanol-water coefficient) and degradation half-lives (e.g., via EPI Suite software) to predict bioaccumulation and persistence .
Q. What strategies address contradictory data on OMSQ’s environmental persistence and toxicity across studies?
- Methodological Answer : Apply EPA’s “danger heatmap” framework to prioritize high-risk endpoints (e.g., bioaccumulation potential) and reconcile conflicting data . For toxicity studies, compare test organisms (e.g., Daphnia magna vs. fish), exposure durations, and metabolite profiling. For instance, discrepancies in LC50 values may stem from differences in metabolic pathways or analytical detection limits (e.g., GC-MS vs. HPLC) .
Q. How should researchers design experiments to evaluate OMSQ’s interactions with co-pollutants in environmental matrices?
- Methodological Answer : Use factorial design experiments to assess synergistic/antagonistic effects. For example, vary pH, organic matter content (e.g., humic acid), and co-pollutant concentrations (e.g., PFAS) while measuring OMSQ’s solubility and degradation rates. Reference EPA’s Table A-2 for data sources on fate and transport properties .
Data Reporting and Reproducibility
Q. What are the best practices for documenting OMSQ synthesis and characterization to ensure reproducibility?
- Methodological Answer : Adhere to Beilstein Journal guidelines: report catalyst batch numbers, solvent purity, and instrument settings (e.g., XRD scan rate, FT-IR resolution) . For novel compounds, include elemental analysis, NMR spectra (¹H, ²⁹Si), and chromatograms (HPLC/GPC). Deposit raw data in repositories like Zenodo or institutional databases.
Q. How can researchers leverage gray literature (e.g., dissertations, conference proceedings) to fill gaps in OMSQ data?
- Methodological Answer : Use structured search strings (e.g., "this compound + synthesis + characterization") in ProQuest Dissertations and conference archives. Cross-reference with EPA’s supplemental data sources (Table A-3) to validate findings . Critical appraisal tools (e.g., AMSTAR) assess gray literature quality, prioritizing studies with detailed methodologies .
Tables for Key Data
| Property | Method | Reported Value | Source |
|---|---|---|---|
| Crystal Symmetry | XRD/DFT | C3i | |
| Si–O–Si Bend (IR) | FT-IR | 450–550 cm⁻¹ | |
| Log Kow | EPI Suite | 8.2 (estimated) | |
| Thermal Decomposition | TGA | Onset: 320°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
